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protein P9, bacteriophage phi6 - 103255-28-3

protein P9, bacteriophage phi6

Catalog Number: EVT-1508073
CAS Number: 103255-28-3
Molecular Formula: C5H5N5O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein P9 is a major envelope protein found in the bacteriophage Pseudomonas phage phi6, a member of the cystovirus family. This bacteriophage is unique due to its lipid-containing envelope, which is derived from the host's cytoplasmic membrane. The primary function of protein P9 is to facilitate the envelopment of the virion, playing a crucial role in the assembly and stability of the viral particle. The bacteriophage phi6 has been extensively studied for its structural and functional properties, particularly regarding its protein composition and assembly mechanisms.

Source

Protein P9 is sourced from the bacteriophage phi6, which infects the bacterium Pseudomonas phaseolicola. This virus has a segmented double-stranded RNA genome and is notable for its complex life cycle, involving both lytic and lysogenic phases.

Classification

Bacteriophage phi6 is classified under:

  • Family: Cystoviridae
  • Genus: Cystovirus
  • Species: Pseudomonas phage phi6

The protein P9 specifically falls under the category of structural proteins critical for virion integrity.

Synthesis Analysis

Methods

The synthesis of protein P9 occurs within the host bacterium Pseudomonas phaseolicola during viral infection. The synthesis process involves several key steps:

  • Transcription and Translation: Once the bacteriophage infects the host, it utilizes the host's machinery to transcribe its RNA segments into proteins, including P9.
  • Protein Assembly: Protein P9 is synthesized alongside other viral proteins, such as non-structural protein P12, which aids in membrane acquisition.

Technical Details

Research has shown that protein P9 has a molecular weight of approximately 9.5 kDa and contains a putative transmembrane region that allows it to integrate into the host's membrane structures. The co-expression of P9 with other proteins, such as P12, leads to the formation of intracellular vesicles that are essential for virion assembly .

Molecular Structure Analysis

Structure

Protein P9 exhibits a specific structural configuration necessary for its function as an envelope protein. It possesses:

  • A transmembrane domain that anchors it within the lipid bilayer.
  • A hydrophilic exterior that interacts with other viral proteins and host cell components.

Data

The amino acid composition of protein P9 has been characterized; notably, it lacks methionine, which can influence its synthesis and post-translational modifications . Structural studies using techniques such as electron microscopy have revealed that protein P9 contributes to the formation of low-density membrane vesicles in bacteria .

Chemical Reactions Analysis

Reactions

Protein P9 participates in several biochemical reactions during the life cycle of bacteriophage phi6:

  • Membrane Fusion: It facilitates the fusion of viral membranes with host membranes during virion envelopment.
  • Viral Assembly: Protein P9 interacts with other structural proteins to form a stable viral particle.

Technical Details

The interactions between protein P9 and other viral components are critical for successful viral replication. Studies indicate that mutations in P9 can disrupt these interactions, leading to defective virion assembly .

Mechanism of Action

Process

The mechanism by which protein P9 operates involves several key steps:

  1. Integration into Host Membrane: Upon infection, protein P9 integrates into the cytoplasmic membrane of the host.
  2. Vesicle Formation: It triggers the formation of vesicular structures that encapsulate viral components.
  3. Virion Envelopment: These vesicles eventually contribute to forming a mature virion through membrane fusion processes.

Data

Experimental evidence suggests that co-expression with non-structural proteins like P12 is essential for optimal vesicle formation and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 9.5 kDa.
  • Density: The density of vesicles containing protein P9 is around 1.13 g/cm³, lower than that of bacterial membranes .

Chemical Properties

  • Protein P9 is hydrophobic due to its transmembrane region, allowing it to interact favorably with lipid membranes.
  • Its amino acid composition influences its folding and stability within membrane environments.
Applications

Scientific Uses
Protein P9 has significant applications in biotechnology and biomedical research:

  • Vesicle Production: Utilizing protein P9 for producing lipid-protein vesicles in bacterial systems offers potential for novel drug delivery systems.
  • Membrane Protein Expression: As a fusion partner, it enhances the expression of eukaryotic membrane proteins in bacterial systems, facilitating studies on membrane dynamics and function .
  • Viral Research: Understanding protein P9's role in phage biology contributes to broader insights into viral assembly mechanisms and potential therapeutic applications against bacterial infections.
Introduction to Bacteriophage Phi6 and Protein P9

Historical Discovery and Classification of Bacteriophage Phi6

Bacteriophage φ6 was discovered in 1973 by Dr. Anne Vidaver at the University of Nebraska during an investigation of bacteriophages infecting phytopathogenic pseudomonads. Isolated from Pseudomonas syringae pv. phaseolicola-infested bean straw, φ6 was initially met with scientific skepticism due to its unprecedented characteristics—a lipid-containing envelope and a segmented double-stranded RNA (dsRNA) genome [1] [5]. This discovery marked the first identification of a dsRNA bacteriophage and established the foundation for the Cystoviridae family. Early biochemical analyses revealed key properties: buoyant density of 1.27 g/cm³ in CsCl, sensitivity to organic solvents (e.g., chloroform), and composition of 25% lipid, 62% protein, and 13% RNA [1]. Electron microscopy confirmed its spherical, enveloped virions (~85 nm diameter) with an internal polyhedral core [1] [5].

Taxonomic Position of Phi6 Within the Cystoviridae Family

Phi6 is the founding member of the family Cystoviridae (realm Riboviria, kingdom Orthornavirae, phylum Duplornaviricota, class Vidaverviricetes, order Mindivirales). Initially classified as the sole species (Pseudomonas virus phi6) in the genus Cystovirus, taxonomic revisions now recognize six additional species: φ8, φ12, φ13, φ2954, φNN, and φYY [6] [8] [10]. Key demarcating features include:

  • Tri-segmented dsRNA genome (total 12.7–15.0 kbp)
  • Enveloped virions with one or two icosahedral protein shells
  • Host range limited to Gram-negative bacteria (primarily Pseudomonas)Phi6 remains the archetype for structural and functional studies due to its extensive characterization [8] [9].

Overview of Phi6 Virion Structure and Genome Organization

The φ6 virion exhibits a multilayered architecture:

  • Outer envelope: Host-derived lipid bilayer embedded with viral proteins (P6, P9, P10, P13).
  • Nucleocapsid shell (T=13): Composed of 200 trimers of protein P8.
  • Polymerase complex core (T=1): Formed by proteins P1 (major capsid), P2 (RNA-dependent RNA polymerase), P4 (packaging ATPase), and P7 (assembly cofactor) [8] [9].

The genome comprises three linear dsRNA segments:

  • L segment (6.4 kb): Encodes polymerase complex proteins (P1, P2, P4, P7).
  • M segment (4.1 kb): Codes for envelope proteins (P3, P6).
  • S segment (2.9 kb): Contains genes for nucleocapsid protein P8, envelope proteins P9 and P10, and lytic enzyme P5 [1] [8] [9].

Table 1: Genome Organization of Bacteriophage Phi6

Genome SegmentSize (kbp)Encoded ProteinsFunction
L6.4P1, P2, P4, P7Capsid formation, RNA polymerization
M4.1P3, P6Host attachment, membrane fusion
S2.9P5, P8, P9, P10Lysis, nucleocapsid, envelope assembly

Protein P9 is a major envelope protein encoded by the S segment. It is integral to envelope formation and stability, constituting a significant proportion of the virion's membrane proteome [6] [8] [9].

Significance of Lipid-Containing Bacteriophages in Virology

Lipid-containing bacteriophages like φ6 are rare (<4% of known phages) but offer critical insights into viral evolution and membrane biology [4] [8]. Their significance includes:

  • Evolutionary Models: φ6’s structural parallels with eukaryotic dsRNA viruses (e.g., Reoviridae) suggest shared ancestral replication strategies. The T=13 nucleocapsid architecture and inner polymerase complex are conserved features [8] [9].
  • Membrane Acquisition Studies: φ6 acquires its envelope selectively from the host plasma membrane during assembly. Lipidomics reveal similarities to host membranes, with phosphatidylethanolamine as the dominant phospholipid [4] [8].
  • Biotechnological Applications: φ6’s envelope fusion mechanism (mediated by P6) and self-assembly principles inform synthetic biology and drug delivery systems [4] [9].

Table 2: Structural Proteins in Phi6 Virion

ProteinLocationCopies per VirionFunction
P1Polymerase complex120T=1 capsid scaffolding
P2Polymerase complex12RNA-dependent RNA polymerase
P3Spike12–36Host receptor binding
P9Viral envelope~200Major envelope structural protein
P8Nucleocapsid shell600T=13 lattice formation

Properties

CAS Number

103255-28-3

Product Name

protein P9, bacteriophage phi6

Molecular Formula

C5H5N5O4

Synonyms

protein P9, bacteriophage phi6

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